molecular formula C7H8ClN3S B7724183 N-amino-N'-(3-chlorophenyl)carbamimidothioic acid

N-amino-N'-(3-chlorophenyl)carbamimidothioic acid

Cat. No.: B7724183
M. Wt: 201.68 g/mol
InChI Key: YUSLJYYTYKWSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-amino-N’-(3-chlorophenyl)carbamimidothioic acid is a chemical compound that belongs to the class of carbamimidothioic acids. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a carbamimidothioic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(3-chlorophenyl)carbamimidothioic acid typically involves the reaction of 3-chloroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-chloroaniline} + \text{thiourea} \rightarrow \text{N-amino-N’-(3-chlorophenyl)carbamimidothioic acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(3-chlorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-amino-N’-(3-chlorophenyl)carbamimidothioic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-amino-N’-(3-chlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-amino-N’-(4-chlorophenyl)carbamimidothioic acid
  • N-amino-N’-(2-chlorophenyl)carbamimidothioic acid
  • N-amino-N’-(3-bromophenyl)carbamimidothioic acid

Uniqueness

N-amino-N’-(3-chlorophenyl)carbamimidothioic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the amino and carbamimidothioic acid groups also contributes to its distinct chemical properties.

Properties

IUPAC Name

N-amino-N'-(3-chlorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLJYYTYKWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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